molecular formula C8H9F2NO2 B13119864 3-(Difluoromethyl)-2,6-dimethoxypyridine

3-(Difluoromethyl)-2,6-dimethoxypyridine

Cat. No.: B13119864
M. Wt: 189.16 g/mol
InChI Key: YHBPLWHTDWENDH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2,6-dimethoxypyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 2,6-dimethoxypyridine using difluoromethylating agents such as ClCF₂H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-(Difluoromethyl)-2,6-dimethoxypyridine may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems, such as metal-based catalysts, can facilitate the difluoromethylation process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2,6-dimethoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce halogens or other functional groups onto the pyridine ring .

Scientific Research Applications

3-(Difluoromethyl)-2,6-dimethoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2,6-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The methoxy groups may also contribute to the compound’s overall reactivity and stability .

Properties

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

3-(difluoromethyl)-2,6-dimethoxypyridine

InChI

InChI=1S/C8H9F2NO2/c1-12-6-4-3-5(7(9)10)8(11-6)13-2/h3-4,7H,1-2H3

InChI Key

YHBPLWHTDWENDH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(F)F)OC

Origin of Product

United States

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